molecular formula C16H14O6 B8674348 Nanaomycin

Nanaomycin

Cat. No. B8674348
M. Wt: 302.28 g/mol
InChI Key: ZCJHPTKRISJQTN-UHFFFAOYSA-N
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Patent
US04353986

Procedure details

An aqueous solution of nanaomycin E (200 μg/ml) prepared in Example 1 was adjusted to a pH of 10 with addition of caustic soda. A reducing agent was added to the solution at a concentration of 3% by weight/volume, and the solution was kept at a temperature of 50° C. The change of the concentration of nanaomycin A formed in the solution was determined with the lapse of time. The production yield was determined at the end of the reaction. The results are shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:19][C@@H:18]([CH2:20][C:21]([OH:23])=[O:22])[CH2:17][C@@:15]23O[C@@:3]12[C:4]([C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:7]=1[C:13]3=[O:14])=[O:5].[OH-].[Na+]>>[CH3:1][CH:2]1[O:19][CH:18]([CH2:20][C:21]([OH:23])=[O:22])[CH2:17][C:15]2[C:13]([C:7]3[CH:8]=[CH:9][CH:10]=[C:11]([OH:12])[C:6]=3[C:4](=[O:5])[C:3]1=2)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reducing agent was added to the solution at a concentration of 3% by weight/volume
CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 50° C

Outcomes

Product
Name
Type
product
Smiles
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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